

A Comprehensive Technical Guide to Boc-His(Trt)-OH: Sourcing, Synthesis, and Application

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Compound of Interest

Compound Name: **Boc-His(Trt)-OH**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of $\text{Na-Boc-N(im)-Trityl-L-histidine}$ (**Boc-His(Trt)-OH**), a critical building block in solid-phase peptide synthesis (SPPS). This guide covers reliable suppliers, purchasing considerations, detailed experimental protocols for its use in peptide synthesis, and its application in the context of a key biological signaling pathway.

Introduction to Boc-His(Trt)-OH in Peptide Synthesis

Boc-His(Trt)-OH is a protected amino acid derivative essential for the incorporation of histidine residues in peptides synthesized via the Boc/Bzl strategy.^{[1][2]} The bulky trityl (Trt) group on the imidazole side chain of histidine serves as a crucial protecting group, effectively preventing racemization and undesirable side reactions during the coupling steps of SPPS.^{[3][4]} Its acid-labile nature allows for its simultaneous removal along with the Na-Boc protecting group during the final cleavage from the resin, streamlining the synthesis process.^[3] This derivative is widely used in the synthesis of bioactive peptides and peptide-based therapeutics.^[1]

Sourcing and Procurement of Boc-His(Trt)-OH

A multitude of chemical suppliers offer **Boc-His(Trt)-OH**, catering to various scales of research and development. When selecting a supplier, it is imperative to consider purity, availability of

technical documentation, and cost-effectiveness.

Table 1: Supplier and Purchasing Options for **Boc-His(Trt)-OH**

Supplier	Purity	Available Quantities	CAS Number	Additional Information
Sigma-Aldrich (Merck)	≥98.0% (TLC), ≥98.0% (HPLC)	1 g, 5 g, 25 g	32926-43-5	Offers Novabiochem® brand, known for high quality in peptide synthesis.[5]
MedchemExpress	99.84% (HPLC)	100 mg, 1 g, 5 g	32926-43-5	Provides a detailed Certificate of Analysis with purity and characterization data.[6]
Aapptec Peptides	Lot-specific	Custom and bulk quantities	32926-43-5	Specializes in peptide synthesis reagents and provides Certificates of Analysis.[7]
Biorbyt	95%	1 g	32926-43-5	Offers the product as a lyophilized powder.[1]
CP Lab Safety	min 98%	100 g	32926-43-5	Provides bulk quantities for larger scale synthesis.[8]
Research Scientific	≥98.0%	1 g	32926-43-5	UK-based supplier.[9]
Home Sunshine Pharma	≥98.0%	Inquire for quantities	32926-43-5	Manufacturer and supplier

based in China.

[10]

ApiSyn Healthcare Pvt. Ltd.	Under Development	Lab Sample Available	32926-43-5	Indian supplier focused on R&D purposes.[11]
Suzhou Highfine Biotech	Inquire for purity	100g, 1kg, 25kg	32926-43-5	China-based supplier offering a range of quantities.[12]

Experimental Protocol: Solid-Phase Synthesis of Angiotensin II using Boc-His(Trt)-OH

This section details a representative protocol for the manual solid-phase synthesis of the octapeptide Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) using the Boc/Bzl strategy. **Boc-His(Trt)-OH** is utilized for the incorporation of the histidine residue at position 6.

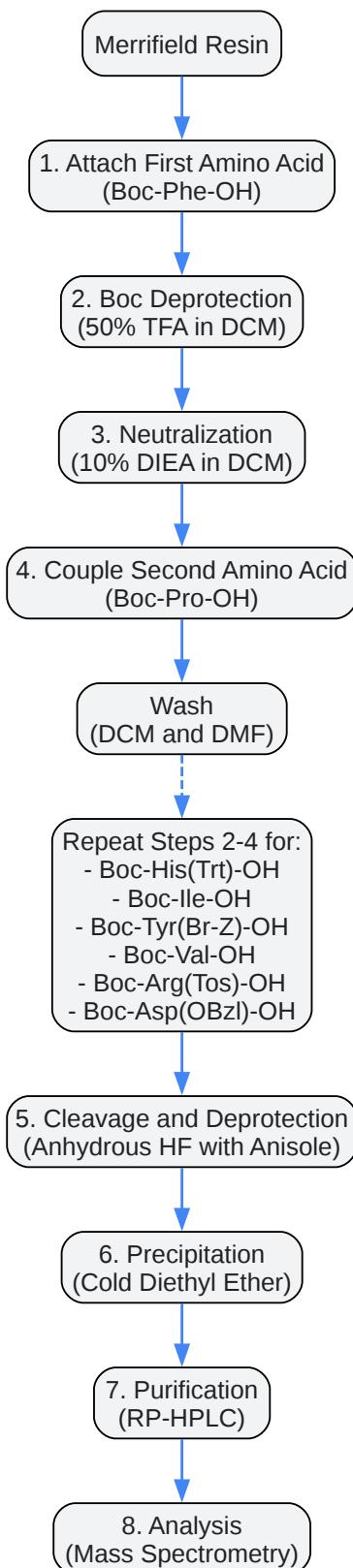
Materials and Reagents

- Boc-amino acids (Boc-Asp(OBzl)-OH, Boc-Arg(Tos)-OH, Boc-Val-OH, Boc-Tyr(Br-Z)-OH, Boc-Ile-OH, **Boc-His(Trt)-OH**, Boc-Pro-OH, Boc-Phe-OH)
- Merrifield resin (1% divinylbenzene, 100-200 mesh)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOEt)

- Piperidine
- Anhydrous Hydrogen Fluoride (HF)
- Anisole (scavenger)
- Diethyl ether
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

Synthesis Workflow

The synthesis follows a stepwise elongation of the peptide chain on the solid support, involving repetitive cycles of deprotection and coupling.

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Boc-SPPS Workflow for Angiotensin II Synthesis

Detailed Synthesis Steps

- Resin Preparation and First Amino Acid Attachment:
 - Swell 1 g of Merrifield resin in DCM in a reaction vessel.
 - Attach the first amino acid, Boc-Phe-OH, to the resin via its cesium salt to minimize racemization.[\[13\]](#)
- Boc Deprotection:
 - Wash the resin with DCM.
 - Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[\[13\]](#)
 - Wash the resin thoroughly with DCM to remove excess TFA.
- Neutralization:
 - Neutralize the resulting TFA salt of the amino group by washing the resin with a 10% solution of DIEA in DCM.[\[14\]](#)
 - Wash the resin with DCM to remove excess DIEA.
- Amino Acid Coupling:
 - Dissolve 3 equivalents of the next Boc-amino acid (e.g., Boc-Pro-OH) and 3 equivalents of HOBt in a minimal amount of DMF.
 - Add 3 equivalents of DCC in DCM to the amino acid solution and pre-activate for 10 minutes.
 - Add the activated amino acid solution to the resin and shake for the required coupling time (see Table 2).[\[15\]](#)
 - Monitor the completion of the coupling reaction using a Kaiser test.
 - Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Table 2: Coupling Times for Angiotensin II Synthesis[15]

Amino Acid	Coupling Time (minutes)
Boc-Pro-OH	30-35
Boc-His(Trt)-OH	30
Boc-Ile-OH	30-45
Boc-Tyr(Br-Z)-OH	30-40
Boc-Val-OH	30-40
Boc-Arg(Tos)-OH	30-35
Boc-Asp(OBzl)-OH	30-40

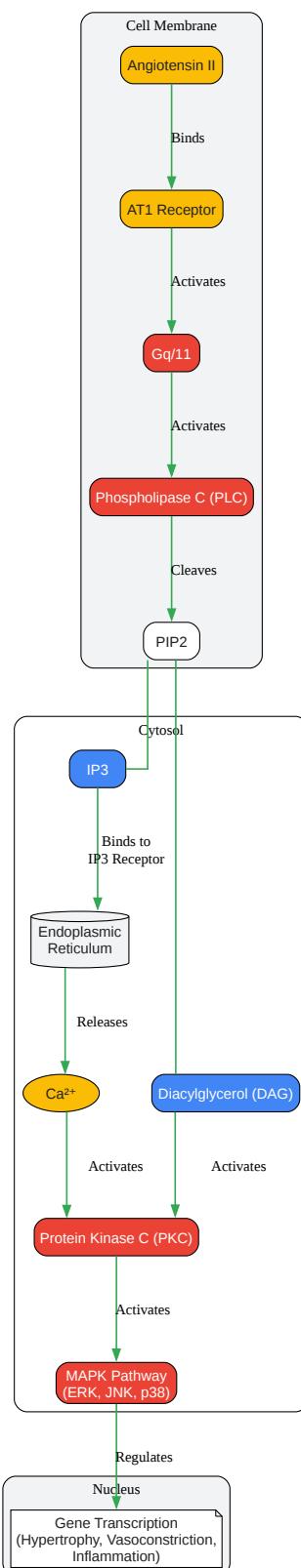
- Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the Angiotensin II sequence.
- Cleavage and Deprotection:
 - After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin with DCM and dry it under vacuum.
 - Transfer the dried resin to a specialized HF cleavage apparatus.
 - Add 1 mL of anisole as a scavenger per gram of resin.
 - Carefully distill anhydrous HF into the reaction vessel at -78°C.
 - Stir the mixture at 0°C for 1 hour to cleave the peptide from the resin and remove the side-chain protecting groups (including the Trt group from histidine).[16]
 - Evaporate the HF under a stream of nitrogen.
- Peptide Precipitation and Washing:
 - Triturate the residue with cold diethyl ether to precipitate the crude peptide.

- Wash the precipitate several times with cold diethyl ether to remove the scavengers and cleaved protecting groups.
- Centrifuge and decant the ether.
- Dry the crude peptide under vacuum.
- Purification by RP-HPLC:
 - Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
 - Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[17][18]
 - A typical gradient would be from 5% to 65% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
 - Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify the fractions containing the pure peptide.
 - Pool the pure fractions and lyophilize to obtain the final Angiotensin II peptide as a white powder.[19]

Application Context: The Angiotensin II Signaling Pathway

The synthesized Angiotensin II peptide is a potent vasoconstrictor and a key component of the Renin-Angiotensin System (RAS), which plays a critical role in regulating blood pressure and cardiovascular homeostasis.[20][21] Understanding its signaling pathway is crucial for drug development efforts targeting hypertension and other cardiovascular diseases.

Angiotensin II exerts its effects primarily through the Angiotensin II type 1 receptor (AT1R), a G-protein coupled receptor.[22][23]

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Angiotensin II Signaling Pathway via AT1 Receptor

Pathway Description:

- Binding and Activation: Angiotensin II binds to the AT1 receptor on the cell surface.[20]
- G-Protein Activation: This binding activates the heterotrimeric G-protein, Gq/11.[23]
- PLC Activation: The activated Gq/11 stimulates Phospholipase C (PLC).[21]
- Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[21]
- Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca^{2+}).[22]
- PKC Activation: DAG and the increased cytosolic Ca^{2+} levels synergistically activate Protein Kinase C (PKC).[21]
- Downstream Signaling: PKC, in turn, activates downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway (comprising ERK, JNK, and p38 kinases).[22]
- Cellular Response: These signaling events culminate in the nucleus, where they regulate gene transcription, leading to cellular responses such as cardiomyocyte hypertrophy, vasoconstriction, and inflammation.[22]

Conclusion

Boc-His(Trt)-OH is an indispensable reagent for researchers and professionals in the field of peptide synthesis and drug development. Its effective protection of the histidine side chain ensures the synthesis of high-purity peptides with the correct stereochemistry. A thorough understanding of its sourcing, handling, and application in SPPS, as exemplified by the synthesis of Angiotensin II, empowers scientists to efficiently produce complex peptides for investigating critical biological pathways and developing novel therapeutics. The careful selection of suppliers and adherence to optimized experimental protocols are paramount to achieving successful and reproducible results.

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